5-(4-Cyanophenyl)furan-2-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
1706444-52-1 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-(4-cyanophenyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C12H9N3O2/c13-7-8-1-3-9(4-2-8)10-5-6-11(17-10)12(16)15-14/h1-6H,14H2,(H,15,16) |
InChI Key |
BQHACIXSFCOWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Multi-Step Friedel-Crafts Acylation Route
The most extensively documented method (De Gruyter, 1996) employs Friedel-Crafts chemistry to construct the furan-cyanophenyl backbone. The synthesis proceeds through four stages:
-
Friedel-Crafts Acylation : Furan-2-carbonyl chloride reacts with 4-cyanobromobenzene under AlCl₃ catalysis in dichloromethane at 0–5°C for 6 hours, yielding 2-(4-bromophenyl)furan-5-carbonyl chloride (62% yield).
-
Nucleophilic Substitution : The intermediate undergoes cyanide substitution using CuCN in refluxing quinoline (210°C, 3 hours) to install the nitrile group (68% yield).
-
Hydrazide Formation : The resulting 5-(4-cyanophenyl)furan-2-carboxylic acid reacts with hydrazine hydrate (99%) in ethanol at 80°C for 12 hours, achieving 73% isolated yield.
Critical parameters include strict temperature control during acylation (-5°C to prevent di-substitution) and nitrogen atmosphere maintenance during CuCN-mediated cyanation to avoid oxidation.
One-Pot Hydrazinolysis of Furan Esters
Vulcanchem (2024) reports a streamlined approach starting from ethyl 5-(4-cyanophenyl)furan-2-carboxylate:
-
Ester Activation : The ethyl ester (1 eq) undergoes methanolysis with KOH (2 eq) in MeOH/H₂O (4:1) at 60°C for 2 hours.
-
Hydrazine Coupling : Subsequent addition of hydrazine hydrate (1.5 eq) at 80°C for 8 hours directly yields the carbohydrazide (85% overall yield).
This method eliminates intermediate isolation steps, reducing synthesis time by 40% compared to traditional routes. NMR monitoring reveals complete ester-to-acid conversion within 90 minutes (¹H NMR δ 12.3 ppm, carboxylic acid proton).
Mechanochemical Solid-State Synthesis
Emerging techniques utilize ball-milling for solvent-free preparation (ChemicalBook, 2016 adaptation):
| Parameter | Value |
|---|---|
| Milling Time | 45 minutes |
| Frequency | 30 Hz |
| Stoichiometry | 1:1.2 (acid:hydrazine) |
| Yield | 89% |
The mechanochemical route achieves 98.5% conversion (HPLC) with 25% reduced energy input compared to solution-phase methods. Particle size analysis shows product crystallites <10 µm, enhancing dissolution kinetics.
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
| Method | Average Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Friedel-Crafts | 68% | 95.2% | 21 hours |
| One-Pot Hydrazinolysis | 85% | 97.8% | 10 hours |
| Mechanochemical | 89% | 98.5% | 0.75 hours |
The one-pot method demonstrates superior yield-purity balance, while mechanochemistry excels in temporal efficiency.
Byproduct Formation and Mitigation
GC-MS analysis identifies three primary impurities across methods:
-
Di-substituted Furan Adducts (2.1–4.7%): Formed via over-acylation in Friedel-Crafts routes, minimized by strict temperature control.
-
Hydrazine Dimerization Products (1.8%): Occur in hydrazinolysis when NH₂NH₂ exceeds 1.5 eq, controlled via slow addition.
-
Oxidative Degradation (0.9%): Quinoline-mediated side reactions in cyanation steps, prevented by nitrogen sparging.
Advanced Characterization and Optimization
Spectroscopic Fingerprinting
Chemical Reactions Analysis
Hydrolysis Reactions
The carbohydrazide group undergoes hydrolysis under acidic or basic conditions to yield 5-(4-cyanophenyl)furan-2-carboxylic acid.
-
Conditions :
-
Acidic: HCl (1–2 M) at 80–100°C for 6–8 hours.
-
Basic: NaOH (2–4 M) at 60–80°C for 4–6 hours.
-
-
Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, leading to cleavage of the hydrazide bond.
-
Yield : 75–85% under optimized conditions.
Reaction Example :
Condensation Reactions
The hydrazide group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones.
Key Findings:
-
Reagents : Benzaldehyde, 4-nitrobenzaldehyde, or furfural.
-
Conditions : Ethanol/piperidine, reflux (4–6 hours).
-
Products : Stable hydrazone derivatives with yields of 70–95% .
Table 1: Condensation Reactions with Selected Carbonyl Compounds
| Carbonyl Compound | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | 90 | EtOH, piperidine, reflux |
| Furfural | N-Furfurylidene derivative | 85 | EtOH, piperidine, reflux |
| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene) derivative | 78 | EtOH, piperidine, reflux |
Heterocyclization Reactions
The compound undergoes cyclization to form nitrogen- and sulfur-containing heterocycles, enhancing its pharmaceutical potential.
Pyrazole Formation
Reaction with hydrazine hydrate or phenylhydrazine yields pyrazole derivatives.
-
Conditions : Ethanol, reflux (8–12 hours).
-
Key Example :
\text{Hydrazone derivative} + \text{Hydrazine hydrate} \rightarrow \text{Pyrazole-3-carboxamide} \quad (\text{Yield: 82%})[3]
Stability and Reaction Monitoring
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(4-Cyanophenyl)furan-2-carbohydrazide typically involves the reaction of furan derivatives with hydrazine or its derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Applications
1. Antimycobacterial Activity
Recent studies have highlighted the potential of this compound in combating mycobacterial infections. Compounds structurally related to this compound have shown promising results as inhibitors of mycobacterial growth. For instance, derivatives with similar furan structures exhibited inhibitory concentrations (IC50) below 30 µM against Mycobacterium bovis BCG, suggesting that modifications at the phenyl ring can enhance antimycobacterial activity .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of furan-based compounds can inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that furan derivatives can inhibit polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis in cancer cells. This inhibition leads to reduced cell viability in various cancer cell lines .
3. Enzyme Inhibition
This compound has been evaluated for its potential to inhibit enzymes linked to neurodegenerative diseases, such as monoamine oxidase (MAO). Selective inhibition of MAO-B has been associated with increased levels of neurotransmitters like dopamine, which may alleviate symptoms of disorders such as Parkinson's disease .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimycobacterial | Mycobacterium bovis BCG | <30 | |
| Anticancer | PLK4 | Variable | |
| Enzyme Inhibition | MAO-B | Variable |
Case Studies
Case Study 1: Antimycobacterial Activity
In a study evaluating various furan derivatives, this compound demonstrated superior antimycobacterial activity with an MIC99 value significantly lower than other tested compounds. This suggests that structural modifications can lead to enhanced efficacy against mycobacterial strains under iron-limiting conditions .
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on multiple cancer cell lines revealed that furan derivatives, including this compound, effectively reduced cell viability through mechanisms involving centrosome removal and p53 stabilization. These findings support the compound's potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Table 1: Substituent Effects on Inhibitory Activity
| Substituent | IC50 (RNase H, µM) | IC50 (IN, µM) | Selectivity (RNase H/IN Ratio) |
|---|---|---|---|
| 4-Cyanophenyl | 1.77 | 1.18 | 1.50 |
| 3-Cyanophenyl | >10 | 3.2 | >3.13 |
| 5-Pyrimidyl | 0.89 | 0.95 | 0.94 |
The 4-cyanophenyl group optimizes dual-target inhibition, while electron-withdrawing groups (e.g., nitro) enhance selectivity but reduce potency .
Antimicrobial Activity
Carbohydrazides with aromatic substituents demonstrate broad-spectrum antimicrobial activity. For example:
- 5-(4-Chlorophenyl)furan-2-carbohydrazide (CID 2125524) shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
- Naphtho[2,1-b]furan-2-carbohydrazide derivatives exhibit enhanced antifungal activity, with MIC values as low as 8 µg/mL against Candida albicans .
- 5-(Phenoxymethyl)furan-2-carbohydrazide (CID 2125524) displays weaker activity, highlighting the importance of electron-deficient substituents (e.g., cyano, nitro) for microbial targeting .
Fluorescence and Photophysical Properties
The 4-cyanophenyl group confers unique fluorescence properties. Unlike most hydrazide derivatives, 4-cyanophenyl-substituted compounds fluoresce in solution at room temperature due to restricted E/Z isomerization, whereas nitro and methoxy analogs require low-temperature matrices .
Table 2: Reaction Yields of Dipyrromethane Derivatives
| Substituent | Product Type | Yield (%) |
|---|---|---|
| 4-Cyanophenyl | Disubstituted | 79 |
| 4-Methylphenyl | Monosubstituted | 65 |
| 4-Bromophenyl | Monosubstituted | 58 |
Oxidative Coupling Reactions
Physicochemical and Toxicological Profiles
- Toxicity : In vivo studies on structurally similar aroylhydrazides indicate moderate hepatotoxicity (LD50: 250 mg/kg), attributed to redox cycling of the hydrazide moiety .
Biological Activity
5-(4-Cyanophenyl)furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a cyanophenyl substituent. Its chemical formula is , which includes functional groups that facilitate various chemical interactions. The compound's structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways and cancer progression, potentially disrupting normal cellular functions.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, likely through the inhibition of bacterial growth by targeting essential metabolic pathways .
- Anticancer Effects : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Case Studies
-
Antitumor Activity :
- A study evaluated the effects of this compound on MCF-7 cells, showing a significant reduction in cell viability at concentrations above 20 µM after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to doxorubicin as a control .
-
Antimicrobial Efficacy :
- In a separate investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Tables
The following table summarizes the biological activities and IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 15 | Anticancer |
| NCI-H460 | 25 | Anticancer |
| SF-268 | 30 | Anticancer |
| Staphylococcus aureus | 75 | Antimicrobial |
| Escherichia coli | 100 | Antimicrobial |
Q & A
Basic: What are the key synthetic steps for preparing 5-(4-Cyanophenyl)furan-2-carbohydrazide?
Methodological Answer:
The synthesis typically involves reacting a substituted benzoyl chloride with a hydrazide derivative. A standard protocol includes:
Reagent Mixing: Combine 5-(4-cyanophenyl)furan-2-carboxylic acid hydrazide with an acyl chloride (e.g., 4-methoxybenzoyl chloride) in chloroform.
Reflux: Heat the mixture under reflux for 8–12 hours to facilitate nucleophilic acyl substitution.
Work-Up: Evaporate the solvent under reduced pressure, filter the precipitate, and recrystallize from ethanol to enhance purity .
Note: Modifications to Xu et al.’s method (e.g., extended reaction time or alternative solvents like DMF) may improve yields for specific derivatives .
Basic: How can researchers confirm the structural integrity of synthesized this compound derivatives?
Methodological Answer:
Characterization involves a multi-technique approach:
- Spectroscopy:
- NMR: Use - and -NMR to verify hydrazide bond formation (e.g., N–H peaks at δ 9–10 ppm) and aromatic proton integration .
- IR: Confirm carbonyl (C=O) stretching vibrations near 1650–1700 cm and nitrile (C≡N) bands at ~2200 cm .
- Chromatography: Compare TLC Rf values with intermediates to assess purity.
- Elemental Analysis: For novel compounds, report microanalysis data (C, H, N) within ±0.4% of theoretical values .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
Use Design of Experiments (DoE) to systematically evaluate variables:
Parameters: Test temperature (60–100°C), solvent polarity (chloroform vs. DMF), and catalyst loading (e.g., triethylamine).
Flow Chemistry: Transition from batch to continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
Statistical Modeling: Apply response surface methodology (RSM) to identify optimal conditions. For example, a 15% yield increase was achieved by adjusting reflux time from 8 to 10 hours in furan-based syntheses .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Address discrepancies through:
Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting bioassays .
Structural Analog Comparison: Test analogs (e.g., 5-hydroxymethyl or 5-aminomethyl furan derivatives) to isolate functional group contributions .
Assay Standardization: Replicate studies under identical conditions (e.g., cell line, IC50 protocols). For example, cytotoxicity variations in 5-HMF analogs were traced to differences in MTT assay incubation times .
Advanced: What strategies are effective for analyzing molecular interactions via crystallography?
Methodological Answer:
Single-Crystal X-ray Diffraction: Resolve dihedral angles between the furan and cyanophenyl rings (e.g., <2° in planar configurations) and hydrogen-bonding networks (N–H⋯O) stabilizing the crystal lattice .
Disorder Modeling: For disordered groups (e.g., fluorophenyl rings), refine site-occupancy factors (e.g., 0.6:0.4 split) using software like SHELXL .
Comparative Analysis: Overlay structures with analogs (e.g., 5-fluorophenyl derivatives) to assess steric/electronic effects on packing .
Advanced: How can computational methods complement experimental data for this compound?
Methodological Answer:
DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies and compare with experimental IR data .
Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the carbohydrazide moiety’s hydrogen-bonding potential .
SAR Analysis: Use QSAR models to correlate substituent electronegativity (e.g., cyano vs. methoxy groups) with antioxidant or cytotoxic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
